molecular formula C14H11IN2O2S B1404316 3-Iodo-2-methyl-1-(phenylsulfonyl)-7-azaindole CAS No. 943324-07-0

3-Iodo-2-methyl-1-(phenylsulfonyl)-7-azaindole

Cat. No.: B1404316
CAS No.: 943324-07-0
M. Wt: 398.22 g/mol
InChI Key: RRRQJTMQOAZRSU-UHFFFAOYSA-N
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Description

3-Iodo-2-methyl-1-(phenylsulfonyl)-7-azaindole is a heterocyclic compound that belongs to the indole family. This compound is characterized by the presence of an iodine atom at the third position, a methyl group at the second position, and a phenylsulfonyl group at the first position of the indole ring. The azaindole moiety introduces a nitrogen atom into the indole structure, which can significantly alter its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-2-methyl-1-(phenylsulfonyl)-7-azaindole typically involves multiple steps:

    Methylation: The methyl group can be introduced via a methylation reaction using methyl iodide and a base.

    Phenylsulfonylation: The phenylsulfonyl group can be introduced by reacting the intermediate with phenylsulfonyl chloride in the presence of a base.

    Azaindole Formation: The azaindole ring can be formed through cyclization reactions involving appropriate precursors and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the indole ring.

    Reduction: Reduction reactions can target the sulfonyl group or the iodine atom.

    Substitution: The iodine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Products may include carboxylic acids, ketones, or sulfoxides.

    Reduction: Products may include alcohols, amines, or deiodinated compounds.

    Substitution: Products will vary depending on the nucleophile used, resulting in various substituted azaindoles.

Scientific Research Applications

3-Iodo-2-methyl-1-(phenylsulfonyl)-7-azaindole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated as a potential lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Iodo-2-methyl-1-(phenylsulfonyl)-7-azaindole involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can enhance binding affinity through hydrogen bonding and hydrophobic interactions. The iodine atom and the azaindole moiety can contribute to the compound’s electronic properties, influencing its reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    3-Iodo-2-methyl-1-(phenylsulfonyl)-1H-indole: Lacks the nitrogen atom in the indole ring, which can affect its chemical and biological properties.

    2-Methyl-1-(phenylsulfonyl)-7-azaindole:

    3-Iodo-1-(phenylsulfonyl)-7-azaindole: Lacks the methyl group, which can alter its steric and electronic properties.

Uniqueness

3-Iodo-2-methyl-1-(phenylsulfonyl)-7-azaindole is unique due to the combination of the iodine atom, methyl group, phenylsulfonyl group, and azaindole moiety. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(benzenesulfonyl)-3-iodo-2-methylpyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IN2O2S/c1-10-13(15)12-8-5-9-16-14(12)17(10)20(18,19)11-6-3-2-4-7-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRRQJTMQOAZRSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1S(=O)(=O)C3=CC=CC=C3)N=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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